

Application Notes and Protocols: Biginelli Reaction Featuring 2-Phenyl-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: 2-Phenyl-1H-indole-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of dihydropyrimidinone (DHPM) derivatives utilizing **2-Phenyl-1H-indole-3-carbaldehyde** via the Biginelli reaction. This one-pot, three-component reaction offers an efficient pathway to novel heterocyclic scaffolds with significant potential in medicinal chemistry and drug discovery.

The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a cornerstone of multicomponent reactions, involving the condensation of an aldehyde, a β -dicarbonyl compound (commonly ethyl acetoacetate), and a urea or thiourea derivative.^[1] The resulting dihydropyrimidinones are a class of compounds renowned for a wide spectrum of pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and antitumor properties.^{[2][3]} Notably, certain DHPMs act as calcium channel blockers and antihypertensive agents.^[1] The incorporation of the 2-phenylindole moiety into the DHPM scaffold is of particular interest, as indole derivatives themselves are privileged structures in medicinal chemistry, known for their diverse biological activities.

This document outlines both a classical acid-catalyzed protocol and a modern microwave-assisted, solvent-free method for the synthesis of 4-(2-phenyl-1H-indol-3-yl)-3,4-

dihydropyrimidin-2(1H)-one, providing researchers with versatile options for their synthetic endeavors.

Experimental Data

The following table summarizes the quantitative data for the synthesis of 5-ethoxycarbonyl-6-methyl-4-(2-phenyl-1H-indol-3-yl)-3,4-dihydropyrimidin-2(1H)-one.

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
|--------------------|----------------|---------|---------------|-----------|--------------------|-----------|
| Microwave-assisted | Clay-supported | None | 3.5 min | 92 | 268-270 | |
| Classical Heating | HCl | Ethanol | 5 h | 78 | 269-271 | |

Experimental Protocols

Protocol 1: Microwave-Assisted Solvent-Free Synthesis

This protocol is adapted from a general method for the synthesis of indolyl-dihydropyrimidinones under solvent-free conditions using microwave irradiation.

Materials:

- **2-Phenyl-1H-indole-3-carbaldehyde** (1 mmol)
- Ethyl acetoacetate (1 mmol)
- Urea (1.5 mmol)
- Acidic clay catalyst (e.g., Montmorillonite KSF)
- Ethanol (for recrystallization)
- Microwave reactor

Procedure:

- In a microwave-safe vessel, combine **2-Phenyl-1H-indole-3-carbaldehyde** (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of acidic clay.
- Mix the components thoroughly.
- Place the vessel in the microwave reactor and irradiate at 450 W for 3.5 minutes.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Add a small amount of cold water to the reaction mixture and stir.
- Collect the solid product by filtration.
- Recrystallize the crude product from ethanol to afford the pure 5-ethoxycarbonyl-6-methyl-4-(2-phenyl-1H-indol-3-yl)-3,4-dihydropyrimidin-2(1H)-one.

Characterization Data:

- IR (KBr, cm^{-1}): 3440, 3225, 1710, 1650, 1590
- ^1H NMR (DMSO- d_6 , δ ppm): 1.10 (t, 3H, $J=7.2$ Hz, OCH_2CH_3), 2.25 (s, 3H, CH_3), 4.00 (q, 2H, $J=7.2$ Hz, OCH_2), 5.80 (d, 1H, $J=2.8$ Hz, H-4), 7.10-7.60 (m, 9H, Ar-H), 8.20 (s, 1H, NH), 9.60 (s, 1H, NH), 11.50 (s, 1H, indole NH)
- Elemental Analysis: Calculated for $\text{C}_{22}\text{H}_{21}\text{N}_3\text{O}_3$: C, 70.76; H, 5.67; N, 11.25. Found: C, 70.58; H, 5.62; N, 11.18.

Protocol 2: Classical Acid-Catalyzed Synthesis

This protocol follows the traditional Biginelli reaction procedure using an acid catalyst and conventional heating.

Materials:

- **2-Phenyl-1H-indole-3-carbaldehyde** (1 mmol)
- Ethyl acetoacetate (1 mmol)
- Urea (1.5 mmol)

- Concentrated Hydrochloric Acid (catalytic amount)
- Ethanol
- Ice-cold water

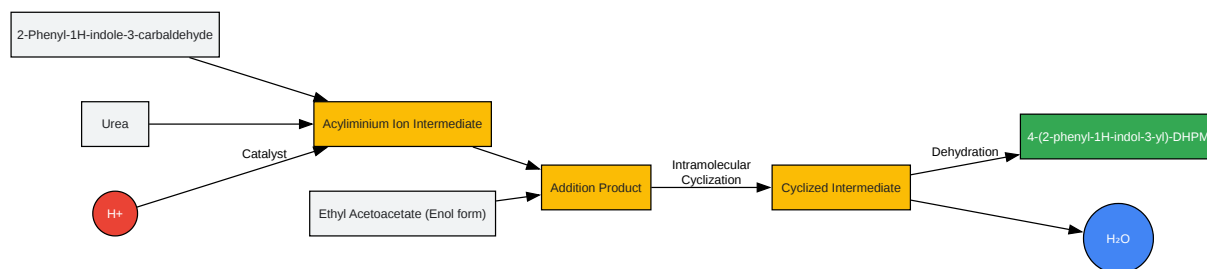
Procedure:

- In a round-bottom flask, dissolve **2-Phenyl-1H-indole-3-carbaldehyde** (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in ethanol.
- Add a catalytic amount of concentrated hydrochloric acid to the mixture.
- Reflux the reaction mixture with stirring for 5 hours.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, cool the reaction mixture to room temperature.
- Pour the cooled mixture into ice-cold water with stirring.
- Collect the precipitated solid by filtration.
- Wash the solid with cold water and dry.
- Recrystallize the crude product from ethanol to obtain pure 5-ethoxycarbonyl-6-methyl-4-(2-phenyl-1H-indol-3-yl)-3,4-dihydropyrimidin-2(1H)-one.

Visualizations

Biginelli Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the acid-catalyzed Biginelli reaction.

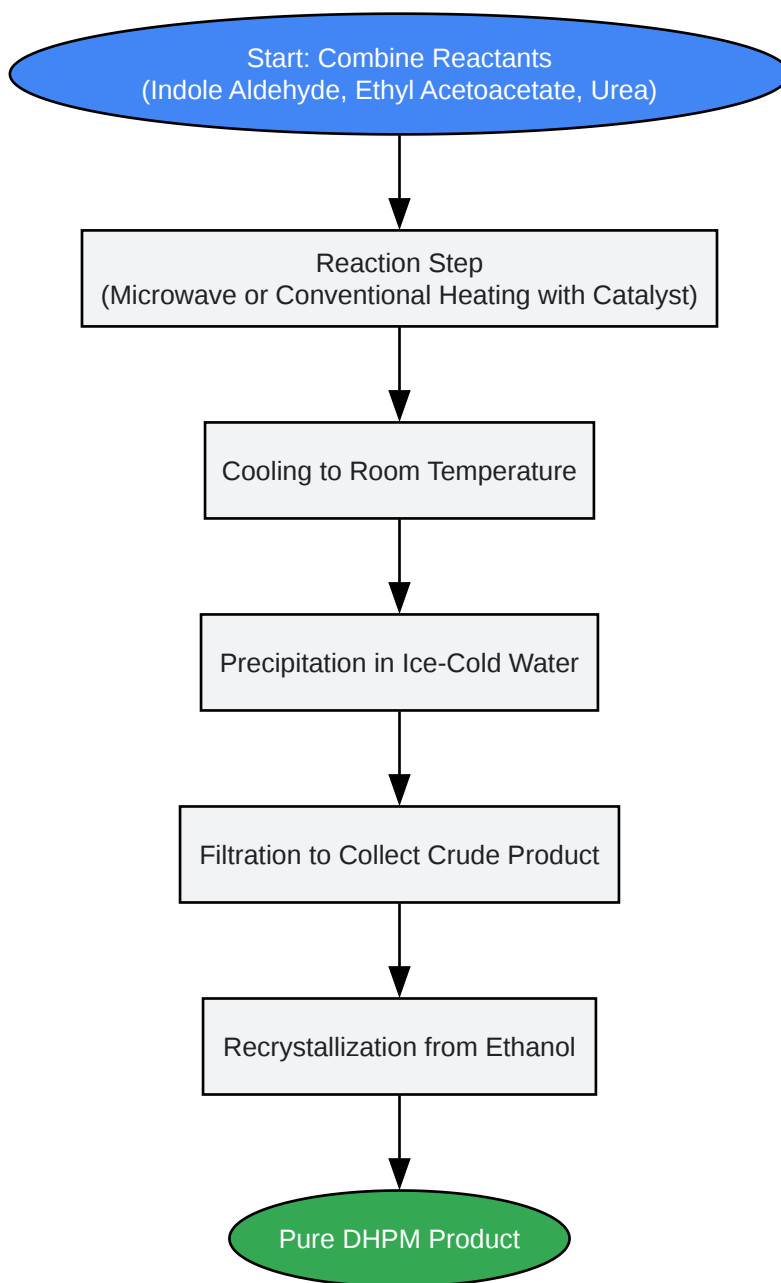


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Caption: Proposed mechanism of the acid-catalyzed Biginelli reaction.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of the target dihydropyrimidinone.



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Caption: General workflow for the synthesis and purification of DHPMs.

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References

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